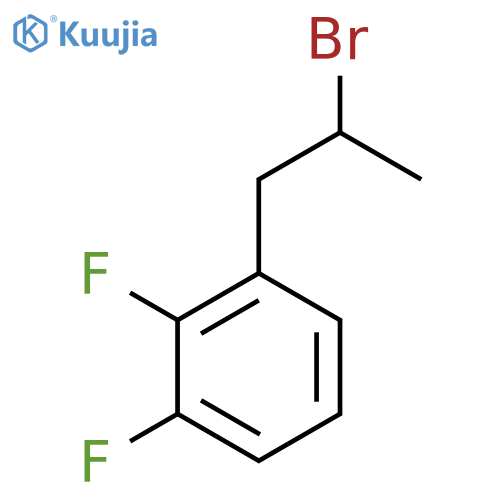

Cas no 1534012-25-3 (1-(2-bromopropyl)-2,3-difluorobenzene)

1-(2-bromopropyl)-2,3-difluorobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromopropyl)-2,3-difluorobenzene

- 1534012-25-3

- EN300-1913537

- AKOS018688570

-

- インチ: 1S/C9H9BrF2/c1-6(10)5-7-3-2-4-8(11)9(7)12/h2-4,6H,5H2,1H3

- InChIKey: UOEDFEATRKAHQG-UHFFFAOYSA-N

- ほほえんだ: BrC(C)CC1C=CC=C(C=1F)F

計算された属性

- せいみつぶんしりょう: 233.98557g/mol

- どういたいしつりょう: 233.98557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 0Ų

1-(2-bromopropyl)-2,3-difluorobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1913537-0.5g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 0.5g |

$671.0 | 2023-09-17 | ||

| Enamine | EN300-1913537-0.05g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 0.05g |

$587.0 | 2023-09-17 | ||

| Enamine | EN300-1913537-0.1g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 0.1g |

$615.0 | 2023-09-17 | ||

| Enamine | EN300-1913537-1g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 1g |

$699.0 | 2023-09-17 | ||

| Enamine | EN300-1913537-5g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 5g |

$2028.0 | 2023-09-17 | ||

| Enamine | EN300-1913537-5.0g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 5g |

$3313.0 | 2023-06-01 | ||

| Enamine | EN300-1913537-10.0g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 10g |

$4914.0 | 2023-06-01 | ||

| Enamine | EN300-1913537-2.5g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 2.5g |

$1370.0 | 2023-09-17 | ||

| Enamine | EN300-1913537-0.25g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 0.25g |

$642.0 | 2023-09-17 | ||

| Enamine | EN300-1913537-1.0g |

1-(2-bromopropyl)-2,3-difluorobenzene |

1534012-25-3 | 1g |

$1142.0 | 2023-06-01 |

1-(2-bromopropyl)-2,3-difluorobenzene 関連文献

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

1-(2-bromopropyl)-2,3-difluorobenzeneに関する追加情報

1-(2-Bromopropyl)-2,3-Difluorobenzene: A Comprehensive Overview

1-(2-Bromopropyl)-2,3-Difluorobenzene (CAS No. 1534012-25-3) is a versatile organic compound with a unique structure that combines bromine and fluorine substituents on a benzene ring. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology due to its potential applications in synthesizing advanced materials and bioactive molecules. The presence of both bromine and fluorine substituents introduces interesting electronic and steric effects, making it a valuable precursor for various chemical transformations.

The benzene ring in 1-(2-Bromopropyl)-2,3-Difluorobenzene serves as a rigid platform for attaching functional groups. The bromopropyl group at the para position introduces a chain-like structure, while the fluorine atoms at the ortho positions enhance the compound's reactivity and stability. Recent studies have highlighted the importance of such halogenated aromatic compounds in the development of novel polymers and drug delivery systems. For instance, researchers have explored the use of this compound as a building block for synthesizing polymeric materials with tailored electronic properties.

One of the most notable applications of 1-(2-Bromopropyl)-2,3-Difluorobenzene is in the synthesis of biologically active molecules. The bromine atom in the propyl chain acts as an excellent leaving group, enabling nucleophilic substitution reactions that can introduce diverse functional groups. This property has been exploited in medicinal chemistry to design compounds with specific pharmacokinetic profiles. For example, recent research has demonstrated the use of this compound as an intermediate in the synthesis of antiviral agents targeting emerging pathogens.

The synthesis of 1-(2-Bromopropyl)-2,3-Difluorobenzene involves a multi-step process that typically begins with fluorination of benzene derivatives followed by alkylation to introduce the bromopropyl group. The reaction conditions are carefully optimized to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to accelerate the reaction process and improve selectivity. These advancements have made the compound more accessible for large-scale production and research purposes.

In terms of physical properties, 1-(2-Bromopropyl)-2,3-Difluorobenzene exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for various solution-based reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, making it a reliable choice for high-temperature applications.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 1-(2-Bromopropyl)-2,3-Difluorobenzene. Density functional theory (DFT) calculations have revealed that the fluorine atoms significantly influence the electron distribution on the benzene ring, enhancing its reactivity towards electrophilic substitution reactions. This understanding has paved the way for designing more efficient synthetic pathways and predicting the behavior of similar compounds in different chemical environments.

Looking ahead, 1-(2-Bromopropyl)-2,3-Difluorobenzene holds immense potential in several emerging areas such as nanotechnology and green chemistry. Its ability to participate in cross-coupling reactions makes it an ideal candidate for constructing complex molecular architectures with precision. Moreover, its compatibility with sustainable synthetic methods aligns with the growing demand for environmentally friendly chemical processes.

In conclusion, 1-(2-Bromopropyl)-2,3-Difluorobenzene (CAS No. 1534012-25-3) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique structure, reactivity, and stability make it an invaluable tool for researchers aiming to develop innovative materials and therapeutic agents. As ongoing research continues to uncover new possibilities for this compound, its role in advancing modern chemistry is expected to grow significantly.

1534012-25-3 (1-(2-bromopropyl)-2,3-difluorobenzene) 関連製品

- 1065092-40-1(5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one)

- 2229572-50-1(5-(5-methoxypyridin-3-yl)-1,2-oxazol-4-amine)

- 315668-55-4(Benzene, 1-bromo-3-methyl-5-(trimethylsilyl)-)

- 1361646-38-9(6-Amino-5-(2,4,6-trichlorophenyl)nicotinic acid)

- 18997-55-2(Phenethyl Glucosiduronic Acid)

- 1049712-52-8(5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)

- 76578-71-7((R)-Quizalofop Methyl)

- 25700-18-9(4-(1H-1,2,4-triazol-1-yl)pyridine)

- 1315-07-7(Strontium selenide)

- 1648930-07-7(1,3,2-Dioxaborolane, 2-[3-[(3-methoxyphenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-)